Cas no 493038-53-2 ((3-(tert-butyl)-1H-pyrazol-5-yl)methanol)

(3-(tert-Butyl)-1H-pyrazol-5-yl)methanol is a versatile pyrazole derivative characterized by its hydroxyl-functionalized methyl group at the 5-position and a sterically hindered tert-butyl substituent at the 3-position. This structural combination enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis, where steric and electronic modulation is critical. The tert-butyl group improves stability and influences reactivity, while the hydroxymethyl moiety offers a handle for further functionalization, such as esterification or etherification. Its well-defined reactivity profile makes it valuable for constructing heterocyclic frameworks or as a ligand precursor in coordination chemistry. The compound is typically handled under inert conditions due to its potential sensitivity.
(3-(tert-butyl)-1H-pyrazol-5-yl)methanol structure
493038-53-2 structure
Product Name:(3-(tert-butyl)-1H-pyrazol-5-yl)methanol
CAS No:493038-53-2
MF:C8H14N2O
MW:154.209561824799
CID:1112965
PubChem ID:10943295
Update Time:2025-06-13

(3-(tert-butyl)-1H-pyrazol-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 5-(1,1-dimethylethyl)-1H-Pyrazole-3-methanol
    • (3-(tert-butyl)-1H-pyrazol-5-yl)methanol
    • (5-TERT-BUTYL-1H-PYRAZOL-3-YL)-METHANOL
    • F1907-0122
    • (3-tert-butyl-1H-pyrazol-5-yl)methanol
    • AKOS005350893
    • [3-(tert-butyl)-1H-pyrazol-5-yl]methanol
    • E82139
    • DB-160816
    • 5-tert-Butyl-1H-pyrazole-3-methanol
    • 2146114-05-6
    • AKOS026730664
    • 5-tert-Butyl-3-hydroxymethyl-1H-pyrazole
    • (5-(tert-Butyl)-1H-pyrazol-3-yl)methanol
    • EN300-264886
    • OVMCPPKASCKUNI-UHFFFAOYSA-N
    • SCHEMBL16423877
    • CS-0173199
    • SCHEMBL5444047
    • 493038-53-2
    • Inchi: 1S/C8H14N2O/c1-8(2,3)7-4-6(5-11)9-10-7/h4,11H,5H2,1-3H3,(H,9,10)
    • InChI Key: OVMCPPKASCKUNI-UHFFFAOYSA-N
    • SMILES: OCC1=CC(C(C)(C)C)=NN1

Computed Properties

  • Exact Mass: 154.11072
  • Monoisotopic Mass: 154.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 48.9Ų

Experimental Properties

  • PSA: 48.91

(3-(tert-butyl)-1H-pyrazol-5-yl)methanol Pricemore >>

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Additional information on (3-(tert-butyl)-1H-pyrazol-5-yl)methanol

Recent Advances in the Study of 493038-53-2 and (3-(tert-butyl)-1H-pyrazol-5-yl)methanol in Chemical Biology and Pharmaceutical Research

The compound with CAS number 493038-53-2 and its derivative (3-(tert-butyl)-1H-pyrazol-5-yl)methanol have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are of particular interest due to their potential applications in drug discovery and development, especially in the context of targeted therapies and enzyme inhibition. This research briefing aims to provide a comprehensive overview of the latest findings related to these compounds, highlighting their chemical properties, biological activities, and therapeutic potential.

Recent studies have demonstrated that (3-(tert-butyl)-1H-pyrazol-5-yl)methanol serves as a versatile intermediate in the synthesis of various biologically active compounds. Its unique structural features, including the tert-butyl group and the pyrazole ring, contribute to its ability to interact with specific biological targets. For instance, research has shown that this compound can act as a potent inhibitor of certain kinases, which are critical in the regulation of cellular processes such as proliferation and apoptosis. The inhibitory activity of (3-(tert-butyl)-1H-pyrazol-5-yl)methanol has been evaluated in vitro, with promising results indicating its potential as a lead compound for further optimization.

In addition to its role as a kinase inhibitor, (3-(tert-butyl)-1H-pyrazol-5-yl)methanol has also been investigated for its anti-inflammatory and antimicrobial properties. Preliminary studies suggest that this compound can modulate the activity of inflammatory cytokines, making it a candidate for the development of novel anti-inflammatory drugs. Furthermore, its antimicrobial activity against a range of pathogenic bacteria and fungi has been documented, although the exact mechanism of action remains under investigation. These findings underscore the multifaceted potential of (3-(tert-butyl)-1H-pyrazol-5-yl)methanol in addressing various medical challenges.

The synthesis and characterization of 493038-53-2 and its derivatives have also been a focal point of recent research. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to elucidate the structural features of these compounds. Moreover, computational modeling studies have provided insights into their binding interactions with biological targets, facilitating the rational design of more effective derivatives. These efforts have led to the identification of several analogs with enhanced pharmacological properties, paving the way for future preclinical studies.

Despite the promising results, challenges remain in the development of 493038-53-2 and (3-(tert-butyl)-1H-pyrazol-5-yl)methanol as therapeutic agents. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Nevertheless, the current body of evidence supports the continued exploration of these compounds, with the ultimate goal of translating their biological activities into clinically relevant treatments. This research briefing serves as a valuable resource for professionals in the field, offering a snapshot of the latest advancements and future directions in this area of study.

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